Cas no 56674-69-2 (2-Methoxybutanoic acid)

2-Methoxybutanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-Methoxybutanoic acid
- 2-Methoxy-buttersaeure
- 2-methoxybutyric acid
- Butanoic acid,2-methoxy
- Butanoic acid, 2-methoxy-
- methoxybutyric acid
- 2-methoxy-butyric acid
- Butanoic acid,2-methoxy-
- ARONIS23790
- ARONIS023888
- GVSTYPOYHNVKHY-UHFFFAOYSA-N
- SBB080492
- BBL023504
- 8292AB
- SY057653
- 2-methoxybutyricacid
- CS-0252116
- AC6372
- DTXSID90507119
- AKOS005111090
- CS-12408
- 56674-69-2
- Z449367058
- EN300-59017
- MFCD09864397
- SCHEMBL229118
- ALBB-019164
-
- MDL: MFCD09864397
- インチ: 1S/C5H10O3/c1-3-4(8-2)5(6)7/h4H,3H2,1-2H3,(H,6,7)
- InChIKey: GVSTYPOYHNVKHY-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])[H])C([H])(C(=O)O[H])C([H])([H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 118.06300
- どういたいしつりょう: 118.062994177g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 8
- 回転可能化学結合数: 3
- 複雑さ: 79.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 46.5
じっけんとくせい
- 密度みつど: 1.050
- ふってん: 215 ºC
- フラッシュポイント: 90 ºC
- 屈折率: 1.42527
- PSA: 46.53000
- LogP: 0.49600
2-Methoxybutanoic acid セキュリティ情報
- 危険レベル:IRRITANT
2-Methoxybutanoic acid 税関データ
- 税関コード:2918990090
- 税関データ:
中国税関コード:
2918990090概要:
2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
2-Methoxybutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D686331-1g |
2-Methoxybutyric Acid |
56674-69-2 | 95% | 1g |
$175 | 2024-07-20 | |
TRC | M266428-50mg |
2-methoxybutanoic acid |
56674-69-2 | 50mg |
$ 50.00 | 2022-06-04 | ||
TRC | M266428-500mg |
2-methoxybutanoic acid |
56674-69-2 | 500mg |
$ 275.00 | 2022-06-04 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y08685-1g |
2-Methoxybutyric Acid |
56674-69-2 | 95% | 1g |
¥1659.0 | 2024-07-16 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y08685-10g |
2-Methoxybutyric Acid |
56674-69-2 | 95% | 10g |
¥9529.0 | 2024-07-16 | |
Enamine | EN300-59017-5.0g |
2-methoxybutanoic acid |
56674-69-2 | 95.0% | 5.0g |
$495.0 | 2025-03-15 | |
Chemenu | CM308565-5g |
2-Methoxybutanoic acid |
56674-69-2 | 95% | 5g |
$*** | 2023-05-30 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 048813-500mg |
2-Methoxybutanoic acid |
56674-69-2 | 500mg |
3233CNY | 2021-05-07 | ||
Fluorochem | 222848-250mg |
2-Methoxybutanoic acid |
56674-69-2 | 95% | 250mg |
£124.00 | 2022-03-01 | |
A2B Chem LLC | AG70848-1g |
2-Methoxybutanoic acid |
56674-69-2 | 95% | 1g |
$214.00 | 2024-04-19 |
2-Methoxybutanoic acid 関連文献
-
1. Metabolites of the higher fungi. Part 28. Globoscinic acid and globoscin, a labile acid–lactone system from Xylaria globosa and Xylaria obovataMonilola Adeboya,Raymond L. Edwards,Thomas Laess?e,Derek J. Maitland,Anthony S. J. Whalley J. Chem. Soc. Perkin Trans. 1 1995 2067
2-Methoxybutanoic acidに関する追加情報
Comprehensive Overview of 2-Methoxybutanoic Acid (CAS No. 56674-69-2): Properties, Applications, and Industry Insights
2-Methoxybutanoic acid (CAS No. 56674-69-2) is an organic compound belonging to the class of methoxy-substituted carboxylic acids. This versatile chemical has garnered significant attention in pharmaceuticals, agrochemicals, and specialty chemical industries due to its unique structural properties. The compound is also referred to by synonyms such as 2-methoxybutyric acid or α-methoxybutyric acid, which are frequently used in scientific literature and patent filings.
The molecular formula of 2-methoxybutanoic acid is C5H10O3, featuring a methoxy group (-OCH3) at the alpha position relative to the carboxyl group. This structural configuration enhances its reactivity, making it valuable for synthesizing chiral intermediates in asymmetric catalysis—a hot topic in green chemistry research. Recent studies highlight its role in developing biodegradable polymers, aligning with the global push for sustainable materials.
In the pharmaceutical sector, 56674-69-2 serves as a precursor for active pharmaceutical ingredients (APIs). Its derivatives are explored for their potential in metabolic pathway modulation, a trending subject in drug discovery forums. Researchers are investigating its utility in flavor and fragrance applications, where mild fruity notes are desirable—answering frequent queries about "natural-like aroma chemicals" in cosmetic formulations.
From a synthesis perspective, 2-methoxybutanoic acid production typically involves oxidation or hydrolysis routes starting from 2-methoxybutanol. Optimizing these processes for low-energy manufacturing resonates with industry demands for carbon footprint reduction—a key focus in ESG (Environmental, Social, and Governance) reports. Analytical techniques like GC-MS and HPLC are standard for purity verification, addressing quality concerns raised in chemical sourcing discussions.
The compound’s physicochemical properties—including a boiling point of ~210°C and water solubility—make it suitable for aqueous-phase reactions. This characteristic is particularly relevant to flow chemistry enthusiasts searching for solvent-efficient systems. Safety data sheets emphasize standard organic acid handling protocols, though it doesn’t fall under hazardous classifications—a relief for formulators seeking non-toxic alternatives.
Market analysts note growing demand for 56674-69-2 in Asia-Pacific regions, driven by fine chemical outsourcing trends. Patent databases reveal innovative applications in electronic materials, such as photoacid generators for semiconductors—connecting to the booming interest in chip manufacturing chemicals. Regulatory-wise, REACH and FDA compliance statuses are frequently queried, confirming its acceptability in GMP production environments.
For researchers exploring structure-activity relationships (SAR), the methoxybutanoic acid scaffold offers intriguing possibilities. Computational chemistry studies model its conformational flexibility, while QSAR (Quantitative Structure-Activity Relationship) approaches predict bioactivity—topics dominating cheminformatics webinars. Its logP value (~0.8) also makes it a candidate for drug permeability studies, a recurring theme in pharmacokinetics courses.
In conclusion, 2-Methoxybutanoic acid (CAS 56674-69-2) exemplifies how niche chemicals can address macro-level challenges—from green synthesis to high-value material design. Its interdisciplinary relevance ensures continued visibility in chemical innovation dialogues, making it a compound to watch in coming years.
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